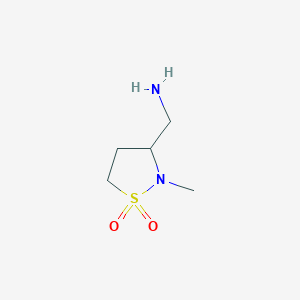

3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

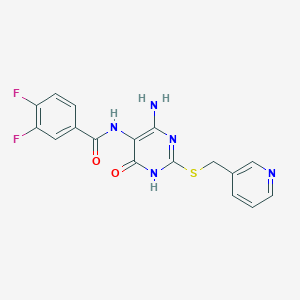

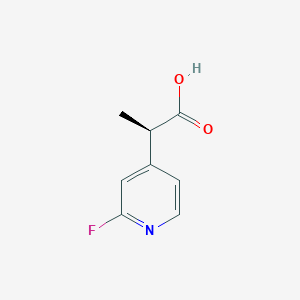

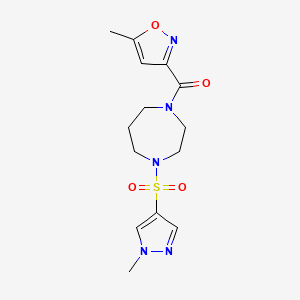

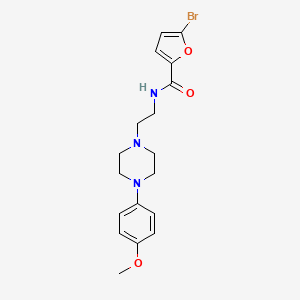

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and cryoelectron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Antibacterial and Antifungal Activities

- A study highlighted the synthesis of novel substituted 5-(aminomethylene)thiazolidine-2,4-diones, which were found to possess significant antibacterial activity. Particularly, compounds with pyridine or piperazine moieties demonstrated good to excellent antibacterial activity, and compounds with piperazine moieties also showed good antifungal activity (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Anticancer and Anti-inflammatory Properties

- Another research focused on the synthesis of 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. This compound showed in vitro antibreast cancer activity and significant anti-inflammatory properties without toxic effects on human blood cells (Uwabagira & Sarojini, 2019).

Potential Antimicrobial and Antiproliferative Agents

- A library of 60 synthesizable compounds of thiazolidine-2,4-dione derivatives was designed, showing potential as antimicrobial and anticancer agents. This was established through molecular docking studies against specific proteins, indicating the compounds' efficacy in targeting these health issues (Kumar, Sharma, Kumar, Marwaha, & Marwaha, 2022).

Dual Inhibitor of Signaling Pathways

- A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling cascades, demonstrating its potential as a new lead compound to develop novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).

Synthesis Techniques and Characterization

- Studies have also been conducted on the synthesis techniques and characterization of thiazolidine-2,4-dione derivatives, contributing to the development of more effective synthesis methods for these compounds (Al-Zaydi, 2010).

Antiviral Potency

- An in-silico study suggested that a derivative of 4-thiazolidinone, specifically (5E)-3-(2-aminoethyl)-5-benzylidene-1, 3-thiazolidine-2,4-dione, might have strong binding interactions with HIV-1 Reverse Transcriptase, indicating its potential as a natural molecule in the treatment and prevention of HIV-associated disorders (Seniya, Yadav, Khan, & Sah, 2015).

Mechanism of Action

Target of Action

Similar compounds such as n-[3-(aminomethyl)benzyl]acetamidine have been found to interact with nitric oxide synthase, endothelial, nitric oxide synthase, inducible, and nitric oxide synthase, brain . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in their activity and subsequent alterations in cellular processes .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that this compound may influence pathways related to nitric oxide synthesis and signaling .

Result of Action

Based on the potential targets of similar compounds, it can be hypothesized that this compound may influence cellular processes related to nitric oxide synthesis and signaling .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-7-5(4-6)2-3-10(7,8)9/h5H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNDZRMJSBSWLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCS1(=O)=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate](/img/structure/B2794910.png)

![1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2794911.png)

![N-butyl-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2794917.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2794918.png)

![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2794919.png)

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2794931.png)

![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)